molecular formula C12H18ClNO2S B1447651 4-(Benzenesulfonyl)cyclohexan-1-amine hydrochloride CAS No. 1864062-89-4

4-(Benzenesulfonyl)cyclohexan-1-amine hydrochloride

Cat. No.: B1447651
CAS No.: 1864062-89-4
M. Wt: 275.8 g/mol
InChI Key: UMESOSIAGUTXCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Benzenesulfonyl)cyclohexan-1-amine hydrochloride is a high-purity chemical compound supplied for research and development purposes. This cyclohexylamine derivative, with the molecular formula C12H17NO2S , features a benzenesulfonyl group that confers distinct physicochemical properties, making it a valuable intermediate in various scientific fields . In medicinal chemistry, its structure serves as a critical building block for the design and synthesis of novel pharmaceutical agents. Researchers utilize this compound to develop molecules that interact with biological targets, with potential applications in areas such as neuropharmacology and oncology . In biochemical research, it is employed as a tool compound in proteomics and drug development studies. Its stability and molecular characteristics make it suitable for use in assays designed to investigate protein interactions and enzyme activities . The mechanism of action for derivatives of this compound often involves interactions with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds and electrostatic interactions, while the benzenesulfonyl moiety can influence the compound's lipophilicity and binding affinity . This product is strictly for research use in a laboratory setting and is not intended for diagnostic or therapeutic applications, or for human or veterinary use . Researchers should consult the Safety Data Sheet for proper handling and storage information.

Properties

IUPAC Name

4-(benzenesulfonyl)cyclohexan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S.ClH/c13-10-6-8-12(9-7-10)16(14,15)11-4-2-1-3-5-11;/h1-5,10,12H,6-9,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMESOSIAGUTXCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)S(=O)(=O)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Cyclohexan-1-amine Core

The cyclohexan-1-amine moiety can be prepared via reduction of cyclohexanone derivatives or by substitution reactions on cyclohexane rings bearing suitable leaving groups.

A relevant approach described in patent literature involves the reduction of protected amino cyclohexyl esters using hydride reagents such as potassium borohydride in the presence of lithium chloride in tetrahydrofuran (THF). The reaction is carried out under stirring at ambient to slightly elevated temperatures (25–45°C) over extended periods (12–30 hours) to achieve high conversion rates. The product is then extracted using dichloromethane and purified by washing with water and brine, followed by vacuum concentration to yield the protected cyclohexyl alcohol intermediate with high purity (99%) and yields ranging from 95% to 98%.

Introduction of the Benzenesulfonyl Group

The benzenesulfonyl moiety is typically introduced via sulfonylation reactions, where a benzenesulfonyl chloride reacts with the amine functionality of the cyclohexan-1-amine scaffold. This reaction is generally performed in an aqueous or organic medium with a base such as potassium carbonate to neutralize the generated hydrochloric acid and drive the reaction to completion.

In one documented method, the sulfonylation is conducted by stirring the amine intermediate with benzenesulfonyl chloride in the presence of potassium carbonate in a solvent like acetonitrile at elevated temperatures (60–80°C) for 1–2 hours. After the reaction, the mixture is cooled, filtered, and the crude product is recrystallized from acetonitrile to afford the pure sulfonylated cyclohexylamine derivative with yields around 88–90% and purity exceeding 99%.

Formation of Hydrochloride Salt

To improve the compound's stability, solubility, and ease of handling, the free base of 4-(Benzenesulfonyl)cyclohexan-1-amine is converted into its hydrochloride salt. This is typically achieved by treating the free amine with hydrochloric acid in an appropriate solvent, followed by isolation of the salt via filtration or crystallization.

This step enhances the compound's physical properties for further application or formulation.

Summary of Preparation Steps and Conditions

Step Reagents/Conditions Temperature Time Yield (%) Purity (%) Notes
Reduction of protected ester Potassium borohydride, LiCl, THF 25–45°C 12–30 hours 95–98 99 Extraction with dichloromethane, washing with water and brine
Sulfonylation Benzenesulfonyl chloride, K2CO3, acetonitrile 60–80°C 1–2 hours 88–90 99 Recrystallization from acetonitrile
Salt formation HCl treatment Ambient Variable Quantitative Isolation by filtration/crystallization

Detailed Research Findings and Notes

  • The reduction step benefits from the presence of lithium chloride, which may enhance the solubility and reactivity of potassium borohydride, leading to efficient conversion of esters to alcohols or amines.

  • The sulfonylation reaction requires careful pH control to prevent side reactions and ensure complete conversion. Potassium carbonate acts as a base to neutralize the HCl formed during the reaction and maintain a favorable environment.

  • Purification steps, including extraction and recrystallization, are critical to achieving high purity, which is essential for pharmaceutical-grade compounds.

  • The hydrochloride salt form is preferred for its improved handling and stability, which is a common practice in amine-containing drug intermediates.

  • Alternative synthetic routes involving ketal protection and cyanocyclohexanone intermediates have been reported for related cyclohexanone derivatives, but these are more complex and less direct for the target compound.

Chemical Reactions Analysis

Sulfonamide Hydrolysis

The sulfonamide group (-SO2_2NH-) undergoes hydrolysis under acidic or basic conditions to yield sulfonic acid derivatives.

  • Reagents/Conditions :

    • Acidic: Concentrated HCl at reflux (110°C).

    • Basic: Aqueous NaOH (2M) at 80°C.

  • Mechanism :
    Acidic conditions protonate the sulfonamide nitrogen, weakening the S-N bond, while basic conditions deprotonate the amine, facilitating nucleophilic attack by water or hydroxide ions.

  • Example :
    Hydrolysis in HCl yields benzenesulfonic acid and cyclohexan-1-amine hydrochloride, confirmed by HPLC and 1^1H NMR.

Nucleophilic Substitution at the Sulfonyl Group

The sulfonyl group (-SO2_2-) participates in substitution reactions with nucleophiles, replacing the benzene ring.

  • Reagents/Conditions :

    • Nucleophiles: Amines (e.g., methylamine), thiols (e.g., sodium thiophenoxide).

    • Solvents: DMF or THF, 60–80°C.

  • Mechanism :
    Nucleophilic attack occurs at the electrophilic sulfur, displacing the benzene sulfonate leaving group.

  • Example :
    Reaction with methylamine in THF produces 4-(methylsulfonyl)cyclohexan-1-amine hydrochloride, isolated in 72% yield.

Amine Alkylation/Acylation

The primary amine (-NH2_2) undergoes alkylation or acylation to form secondary amines or amides.

  • Reagents/Conditions :

    • Alkylation: Alkyl halides (e.g., methyl iodide) with K2_2CO3_3 in acetonitrile .

    • Acylation: Acetic anhydride in pyridine.

  • Example :
    Treatment with methyl iodide yields 4-(benzenesulfonyl)-N-methylcyclohexan-1-amine hydrochloride (85% yield) .

Oxidation Reactions

The benzenesulfonyl group can be oxidized to sulfonic acid derivatives under strong oxidative conditions.

  • Reagents/Conditions :

    • KMnO4_4 in H2_2SO4_4 (0.5M) at 100°C.

  • Mechanism :
    The sulfur center is oxidized from +4 to +6 oxidation state.

  • Example :
    Oxidation produces 4-(benzenesulfonic acid)cyclohexan-1-amine hydrochloride, characterized by IR (S=O stretch at 1170 cm1^{-1}).

Salt Metathesis

The hydrochloride counterion can be exchanged with other anions.

  • Reagents/Conditions :

    • AgNO3_3 in methanol to form nitrate salts.

  • Example :
    Treatment with silver nitrate yields 4-(benzenesulfonyl)cyclohexan-1-amine nitrate, confirmed by elemental analysis.

Mechanistic Insights

  • Steric Effects : The cyclohexane ring imposes steric hindrance, slowing reactions at the axial amine group.

  • Electronic Effects : The electron-withdrawing sulfonyl group activates the benzene ring toward electrophilic substitution but deactivates the amine toward nucleophilic reactions .

Scientific Research Applications

Medicinal Chemistry

4-(Benzenesulfonyl)cyclohexan-1-amine hydrochloride has been investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds. The presence of the benzenesulfonyl group contributes to its biological activity, particularly in targeting specific enzymes and receptors.

  • Biological Activity : Compounds with benzenesulfonamide structures are often explored for their therapeutic properties, including anti-inflammatory and antibacterial effects. The sulfonamide moiety can enhance interactions with biological targets, making this compound a candidate for drug development .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. Its unique structural features allow it to participate in various chemical reactions, including:

  • Nucleophilic Substitution Reactions : The amine group can react with electrophiles to form new compounds.
  • Coupling Reactions : It can be used in the synthesis of more complex molecules through coupling with other aromatic or aliphatic compounds.

These reactions are essential for developing new pharmaceuticals and agrochemicals.

Case Study 1: Inhibition of Dipeptidyl Peptidase IV (DPP-IV)

Research has shown that derivatives of compounds similar to this compound can inhibit DPP-IV, an enzyme involved in glucose metabolism. This inhibition can lead to improved glycemic control in diabetic models, suggesting potential applications in diabetes treatment .

Case Study 2: Antimicrobial Activity

A study investigating the antimicrobial properties of sulfonamide derivatives found that compounds structurally related to this compound exhibited significant antibacterial activity against various strains of bacteria. This highlights the compound's potential as a scaffold for developing new antibiotics .

Data Table: Summary of Biological Activities

Activity TypeDescription
AntibacterialExhibits activity against multiple bacterial strains
Enzyme InhibitionInhibits Dipeptidyl Peptidase IV, potentially aiding in diabetes management
Organic SynthesisServes as an intermediate for synthesizing complex organic molecules

Mechanism of Action

The mechanism of action of 4-(Benzenesulfonyl)cyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors to influence signaling pathways and cellular responses .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Molecular Weight :

  • Fluorination (e.g., 4-fluorobenzenesulfonyl in ) increases molecular weight by ~20 g/mol compared to the parent compound, while chlorination (e.g., 4-chlorophenylsulfanyl in ) adds minimal mass.
  • Bulky substituents like benzyl and methyl groups (e.g., ) reduce molecular weight due to simpler functional groups replacing sulfonyl moieties.

Purity and Commercial Availability :

  • Analogs with fluorinated or chlorinated substituents () are typically synthesized at ≥95% purity, suggesting robust synthetic protocols.
  • The parent compound lacks explicit purity data in the evidence, but derivatives like cis-N-benzyl-4-methylcyclohexan-1-amine hydrochloride are available at ≥95% purity .

Halogenation: Fluorine or chlorine atoms () may enhance metabolic stability and binding affinity in biological systems due to increased electronegativity and lipophilicity. Steric Effects: Bulkier substituents (e.g., benzyl in ) could hinder molecular interactions in enzymatic pockets, reducing bioactivity despite improved lipophilicity.

Synthetic Challenges :

  • Sulfonyl-containing compounds (e.g., ) likely require multi-step synthesis involving sulfonation reactions, whereas sulfanyl or amine derivatives () may be synthesized via nucleophilic substitution or reductive amination.

Biological Activity

4-(Benzenesulfonyl)cyclohexan-1-amine hydrochloride, also known by its chemical identifier CAS No. 1864062-89-4, is a compound with significant potential in medicinal chemistry. This article examines its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • IUPAC Name: this compound
  • Molecular Formula: C12H16ClN O2S
  • Molecular Weight: 273.78 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The sulfonamide group can influence the compound's ability to interact with enzymes and receptors, modulating their activity.

Key Mechanisms:

  • Inhibition of Enzymatic Activity: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation: It can potentially bind to receptors in the central nervous system, influencing neurotransmission.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. In vitro studies have shown that sulfonamide derivatives can inhibit bacterial growth by interfering with folic acid synthesis, a crucial pathway for bacterial survival.

Anticancer Potential

Recent studies have explored the anticancer potential of related compounds, suggesting that they may induce apoptosis in cancer cells through various mechanisms, including:

  • Cell Cycle Arrest: Compounds can halt the progression of the cell cycle in cancer cells.
  • Induction of Apoptosis: They may trigger programmed cell death pathways.

Data Table: Biological Activities and IC50 Values

Activity TypeCompoundIC50 Value (µM)Reference
AntimicrobialThis compoundTBD
AnticancerRelated sulfonamide derivatives5.0
Enzyme InhibitionAcetylcholinesterase (AChE)2.7

Study 1: Antimicrobial Activity

A study evaluated the antibacterial effects of sulfonamide derivatives, including this compound. The compound demonstrated significant inhibition against Gram-positive bacteria, highlighting its potential as an antimicrobial agent.

Study 2: Anticancer Research

In a preclinical trial, a series of sulfonamide derivatives were tested for their anticancer properties. The results indicated that these compounds could effectively induce apoptosis in various cancer cell lines, suggesting a promising avenue for further research into their therapeutic applications.

Q & A

Basic Research Questions

Q. What are the key considerations for designing a synthesis route for 4-(Benzenesulfonyl)cyclohexan-1-amine hydrochloride?

  • Methodological Answer : Prioritize reaction fundamentals (e.g., sulfonylation efficiency, cyclohexane ring stability) and reactor design parameters (temperature, solvent polarity). For example, benzenesulfonyl chloride is a common sulfonylation agent, but its reactivity with cyclohexane derivatives requires controlled conditions to avoid over-sulfonation or ring strain . Use statistical experimental design (e.g., factorial design) to test variables like reaction time, stoichiometry, and temperature, minimizing trial-and-error approaches .

Q. How can researchers characterize the purity of this compound?

  • Methodological Answer : Combine chromatographic (HPLC, GC-MS) and spectroscopic (NMR, IR) techniques. For instance, ¹H NMR can confirm the presence of the benzenesulfonyl group (aromatic protons at ~7.5–7.8 ppm) and the cyclohexane amine moiety (axial-equatorial proton splitting patterns). Cross-validate with elemental analysis to verify stoichiometry of the hydrochloride salt .

Q. What safety protocols are critical during handling of sulfonamide-based compounds like this derivative?

  • Methodological Answer : Follow hazard controls for sulfonamides, including PPE (gloves, goggles) and fume hoods for powder handling. First-aid measures for skin contact involve immediate washing with soap/water, while inhalation requires fresh air and medical consultation . Note that regulatory classifications (e.g., REACH) may require additional documentation for lab-scale use .

Advanced Research Questions

Q. How can computational modeling optimize the reaction pathway for synthesizing this compound?

  • Methodological Answer : Implement quantum chemical calculations (e.g., DFT) to map energy profiles for sulfonylation and amine protonation steps. ICReDD’s methodology integrates reaction path searches with experimental validation, reducing optimization time by 30–50% . For example, simulate transition states to identify steric hindrance in the cyclohexane ring, guiding solvent selection (e.g., DMF vs. THF) .

Q. What strategies resolve contradictory spectral data (e.g., NMR splitting vs. X-ray crystallography) for this compound?

  • Methodological Answer : Use multi-technique reconciliation. If NMR suggests conformational flexibility (e.g., cyclohexane chair flipping), compare with X-ray data to confirm solid-state vs. solution-phase structures. Employ variable-temperature NMR to detect dynamic effects, and cross-reference with computational models (e.g., molecular dynamics simulations) .

Q. How can researchers analyze the environmental impact of lab-scale synthesis for this compound?

  • Methodological Answer : Apply life-cycle assessment (LCA) frameworks focused on waste solvent recovery and energy efficiency. For instance, membrane separation technologies (e.g., nanofiltration) can reduce solvent waste by 60–80% during purification . Quantify E-factor (kg waste/kg product) and compare with green chemistry metrics for sulfonamide syntheses .

Data Contradiction and Validation

Q. How to address discrepancies in reported solubility values for this compound across studies?

  • Methodological Answer : Standardize measurement conditions (temperature, pH, solvent polarity) and validate via controlled experiments. For example, solubility in aqueous HCl (used for hydrochloride salt formation) may vary with ionic strength—use UV-Vis spectroscopy to quantify saturation points under fixed conditions .

Q. What experimental controls are essential when testing the biological activity of this compound?

  • Methodological Answer : Include positive/negative controls (e.g., known sulfonamide inhibitors) and validate compound stability in assay media (e.g., pH 7.4 buffer). For antimicrobial studies, use kinetic assays to distinguish between static and cidal effects, minimizing false positives from precipitation artifacts .

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Benzenesulfonyl)cyclohexan-1-amine hydrochloride
Reactant of Route 2
4-(Benzenesulfonyl)cyclohexan-1-amine hydrochloride

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